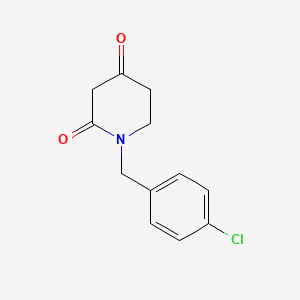
1-(4-Chlorobenzyl)piperidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
- Novel Methods : These include anionic enolate rearrangements, which provide a simple and effective route to structurally diverse piperidine-2,4-dione-type azaheterocycles .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with a chlorobenzyl group attached at the 1-position. The chlorine atom is substituted on the benzyl moiety .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine-2,4-dione-type Azaheterocycles
Piperidine-2,4-dione, a close relative of 1-(4-Chlorobenzyl)piperidine-2,4-dione, is utilized in synthesizing azaheterocycles. These compounds are prepared in both racemic and enantiopure forms using traditional carbonyl compound transformations and novel anionic enolate rearrangements. Their unique structure and reactivity make them a modern platform for creating functionalized piperidine-type systems with significant synthetic and medicinal potential (Tikhov & Kuznetsov, 2020).
Crystal Structure Analysis
The crystal structure of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, another related compound, has been studied. This research reveals its orthorhombic space group and unit-cell parameters, providing insights into the structural characteristics of similar compounds (Rajnikant et al., 2010).
Aromatase Inhibition
Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been investigated for their selective inhibition of aromatase, an enzyme crucial in steroid synthesis. This research explores derivatives with variable 1-alkyl and 3-alkyl substituents, contributing to the understanding of enzyme inhibition by piperidine-dione compounds (Leung et al., 1987).
One-Pot Synthesis Applications
The one-pot synthesis of Nα-urethane-protected β- and γ-amino acids using piperidine-dione compounds demonstrates their utility in efficient and high-yield chemical synthesis (Cal et al., 2012).
Microlithography in Materials Science
3-Diazopiperi-2,4-diones, which can be derived from similar piperidine-dione compounds, have been used in microlithography for their high quantum yield in the Wolff rearrangement. This application is crucial in the field of materials science (Tattersall et al., 2004).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)8-14-6-5-11(15)7-12(14)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKQUCMVHUFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



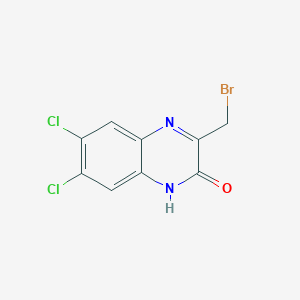
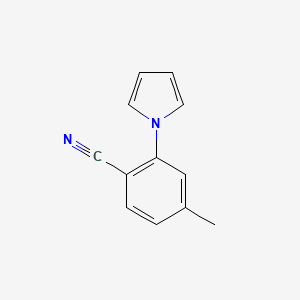
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
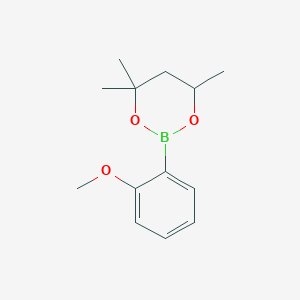
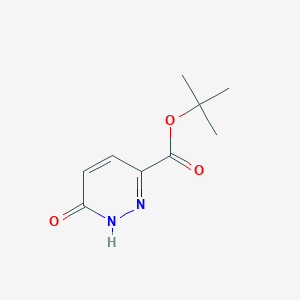
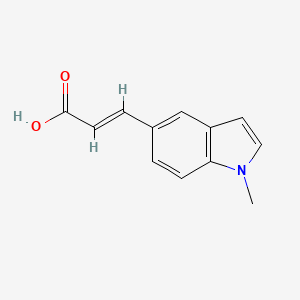
![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)
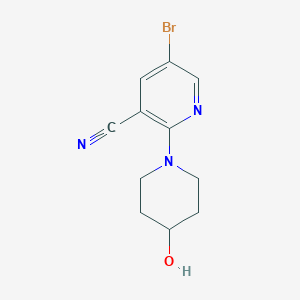
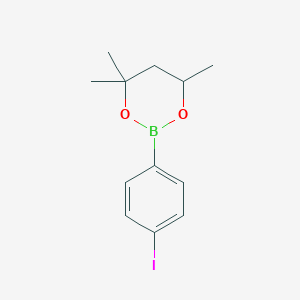
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
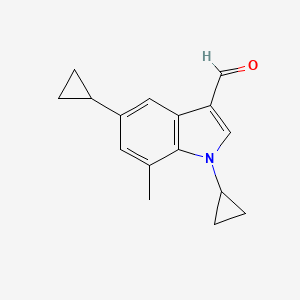
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)